molecular formula C12H9FN2O2S B2710658 2-{[(2-Fluorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole CAS No. 866050-62-6

2-{[(2-Fluorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole

Cat. No.: B2710658
CAS No.: 866050-62-6
M. Wt: 264.27
InChI Key: QCDCIOIHSPGEJE-OVCLIPMQSA-N
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Description

2-{[(2-Fluorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole is a chemical compound with the molecular formula C12H9FN2O2S. It is known for its unique structure, which includes a thiazole ring, a fluorobenzoyl group, and an ethanimidoyl moiety.

Preparation Methods

The synthesis of 2-{[(2-Fluorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole typically involves the reaction of 2-fluorobenzoyl chloride with 2-aminoethanethiol in the presence of a base, such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the thiazole ring. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

2-{[(2-Fluorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiazolidines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran, catalysts such as palladium on carbon, and temperature ranges from -78°C to room temperature. Major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

2-{[(2-Fluorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.

Mechanism of Action

The mechanism of action of 2-{[(2-Fluorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, resulting in antimicrobial effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

2-{[(2-Fluorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole can be compared with other similar compounds, such as:

    2-{[(2-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole: This compound has a chlorine atom instead of a fluorine atom, which can affect its reactivity and biological activity.

    2-{[(2-Bromobenzoyl)oxy]ethanimidoyl}-1,3-thiazole: The presence of a bromine atom can lead to different chemical and physical properties compared to the fluorine-containing compound.

    2-{[(2-Iodobenzoyl)oxy]ethanimidoyl}-1,3-thiazole: The iodine atom can impart unique characteristics, such as increased molecular weight and potential for radio-labeling in medical imaging.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[(E)-1-(1,3-thiazol-2-yl)ethylideneamino] 2-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN2O2S/c1-8(11-14-6-7-18-11)15-17-12(16)9-4-2-3-5-10(9)13/h2-7H,1H3/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCDCIOIHSPGEJE-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOC(=O)C1=CC=CC=C1F)C2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\OC(=O)C1=CC=CC=C1F)/C2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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